SNS-032

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SNS-032 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring and the subsequent introduction of functional groups that confer selectivity and potency towards CDKs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This involves the use of bulk reagents, large-scale reactors, and efficient purification techniques to produce this compound in quantities sufficient for clinical and research applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SNS-032 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern, was möglicherweise seine Aktivität beeinflusst.

Substitution: Substitutionsreaktionen können verschiedene Substituenten am Thiazolring einführen, was seine Selektivität und Potenz beeinflusst

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um die gewünschten Umwandlungen zu erreichen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten und Selektivitäten aufweisen, was sie für Struktur-Aktivitäts-Beziehungsstudien nützlich macht .

Wissenschaftliche Forschungsanwendungen

SNS-032 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von CDKs bei der Zellzyklusregulation und Transkription zu untersuchen.

Biologie: In der Zellbiologie eingesetzt, um die Auswirkungen der CDK-Hemmung auf Zellproliferation und Apoptose zu untersuchen.

Medizin: In klinischen Studien zur Behandlung verschiedener Krebsarten, darunter chronisch-lymphatische Leukämie und multiples Myelom, untersucht.

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf CDKs und verwandte Signalwege abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung von CDKs 2, 7 und 9. Diese Kinasen sind an der Regulation des Zellzyklus und der Transkription beteiligt. Durch die Hemmung dieser Kinasen stört this compound die Phosphorylierung der RNA-Polymerase II, was zur Hemmung der RNA-Synthese und zur Herunterregulierung von antiapoptotischen Proteinen wie Mcl-1 und XIAP führt. Dies führt zur Induktion der Apoptose in Krebszellen .

Wirkmechanismus

SNS-032 exerts its effects by selectively inhibiting CDKs 2, 7, and 9. These kinases are involved in the regulation of the cell cycle and transcription. By inhibiting these kinases, this compound disrupts the phosphorylation of RNA polymerase II, leading to the inhibition of RNA synthesis and the downregulation of antiapoptotic proteins such as Mcl-1 and XIAP. This results in the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Flavopiridol: Ein nicht-selektiver Pan-CDK-Inhibitor mit ähnlichen Wirkmechanismen, aber geringerer Selektivität.

Roscovitin: Ein weiterer CDK-Inhibitor mit einem breiteren Spektrum an Zielen im Vergleich zu SNS-032.

Palbociclib: Ein selektiver Inhibitor von CDK4 und CDK6, der zur Behandlung von Brustkrebs eingesetzt wird

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner hohen Selektivität für CDKs 2, 7 und 9, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Kinasen bei der Zellzyklusregulation und Transkription macht. Seine potente inhibitorische Aktivität und Fähigkeit, die Apoptose in Krebszellen zu induzieren, machen es zu einem vielversprechenden Kandidaten für die Krebstherapie .

Biologische Aktivität

SNS-032, a selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9, has garnered attention for its potential therapeutic applications in various malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different cancer types, and relevant case studies.

This compound exerts its effects primarily through the inhibition of CDK7 and CDK9, which are crucial for transcriptional regulation and cell cycle progression. By inhibiting these kinases, this compound disrupts RNA polymerase II phosphorylation, leading to reduced transcription of genes that promote cell survival and proliferation, such as Mcl-1 and cyclin D1 .

Key Mechanisms:

- Inhibition of transcriptional activity.

- Induction of apoptosis in cancer cells.

- Reduction of anti-apoptotic proteins, enhancing cell death.

1. Esophageal Squamous Cell Carcinoma (ESCC)

In a study involving ESCC cell lines, this compound demonstrated significant cytotoxic effects. The compound inhibited cellular viability and induced apoptosis in a concentration-dependent manner. Notably, it also enhanced sensitivity to cisplatin, a common chemotherapeutic agent . The study highlighted that this compound reduced the expression of Mcl-1 and inhibited cell migration and invasion by downregulating MMP-1 .

2. Neuroblastoma

A comprehensive analysis of 109 neuroblastoma cell lines revealed that this compound effectively reduced cell viability in 73% of the tested lines at therapeutic concentrations (<754 nM). The compound was particularly effective against multidrug-resistant sublines, indicating its potential as a treatment for refractory cases .

Table 1: Efficacy of this compound in Neuroblastoma Cell Lines

| Cell Line | % Viability Reduction at <754 nM | Response to Multidrug Resistance |

|---|---|---|

| Parental Lines | 73% | Effective |

| Resistant Sublines | 62% | Effective |

3. Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM)

In phase I clinical trials involving patients with CLL and MM, this compound showed limited clinical activity but demonstrated significant inhibition of tumor growth and induction of apoptosis in malignant B cells. The study found that patients experienced modulation of target engagement at pharmacologically relevant doses .

Table 2: Phase I Study Results for CLL and MM

| Parameter | Result |

|---|---|

| Patient Cohorts | Previously treated patients |

| Administration | Weekly infusion |

| Observed Effects | Tumor growth inhibition |

| Apoptosis Induction | Yes |

Case Study: Advanced CLL Patient

In a clinical setting, a heavily pretreated patient with advanced CLL received this compound as part of a phase I study. The treatment resulted in a notable reduction in lymphocyte counts and improvement in overall health metrics, although the patient had previously shown resistance to multiple therapies .

Eigenschaften

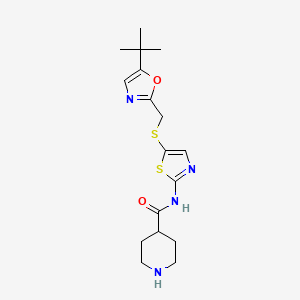

IUPAC Name |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S2/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSFTKFNBAZUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188100 | |

| Record name | BMS 387032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SNS-032 is a potent and selective inhibitor of CDKs 2, 7 and 9, which are critical in the communication and relay of signals to promote cellular growth and function. CDK2 is involved in cellular proliferation by regulating the initiation of and progression through the DNA-synthesis phase of the cell cycle. CDK7 and CDK9 are involved in transcriptional regulation of certain proteins involved in cell survival. Inappropriate activity by these CDKs can lead to unregulated proliferation, avoidance of apoptosis and increased cell survival, all of which are hallmarks of cancer. By selectively targeting these CDKs, SNS-032 may halt both aberrant cell proliferation and induce apoptosis. | |

| Record name | SNS-032 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

345627-80-7 | |

| Record name | N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345627-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS 387032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345627807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNS-032 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS 387032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNS-032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9979I93686 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.